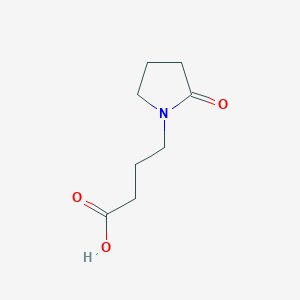
2-Chloro-5-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various reactions, such as the coupling reaction described in the synthesis of 6,7-dimethoxy-3-[(5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-one, which was achieved under solvent-free microwave irradiation . This suggests that similar solvent-free conditions and microwave irradiation techniques could potentially be applied to the synthesis of 2-Chloro-5-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Chloro-5-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid can be complex, with multiple independent molecules in the asymmetric unit, as seen in the crystal structure of 3,5-dimethylpyrazole and 2-hydroxy-5-(phenyldiazenyl)benzoic acid . The presence of intramolecular hydrogen bonds and weak intermolecular interactions, such as C—H⋯π interactions, can significantly influence the molecular conformation and stability of the crystal structure.
Chemical Reactions Analysis
The photodecomposition of chlorobenzoic acids under ultraviolet irradiation leads to the replacement of the chlorine atom by hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid itself . This suggests that the chlorine atom in 2-Chloro-5-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid may also be susceptible to similar photodecomposition reactions under UV light.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Chloro-5-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid are not directly reported, the properties of structurally related compounds can provide some insights. For example, the crystal structure and Hirshfeld analysis of a chlorinated compound revealed the presence of π-π stacking and short intermolecular interactions, which can affect the compound's solubility, melting point, and other physical properties . Additionally, the DFT study of the same compound provided information on the HOMO and LUMO values, which are related to the chemical reactivity and stability of the molecule .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis and Potential Activities of Salicylic Acid Derivatives : A novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has shown promise as an alternative compound for drug development due to its COX-2 specificity, toxicity profile, and potential analgesic, anti-inflammatory, and antiplatelet activities. This compound is being explored as a substitute for acetylsalicylic acid (ASA), offering potential benefits with fewer gastric toxicities (Tjahjono et al., 2022).
Degradation Processes
Stability and Degradation of Nitisinone : Research on nitisinone, a synthetically produced triketone herbicide, has shifted towards its medical applications, particularly for treating hepatorenal tyrosinemia. A study employing LC-MS/MS aimed to understand nitisinone's stability under various conditions, identifying stable degradation products that contribute to a better understanding of its properties and potential risks or benefits in medical applications (Barchańska et al., 2019).
Biological Activities
Chlorogenic Acid and Health : Chlorogenic Acid (CGA) has been recognized for its antioxidant, antibacterial, hepatoprotective, and other therapeutic roles. As a dietary polyphenol found in green coffee extracts and tea, CGA's modulation of lipid and glucose metabolism suggests potential for treating conditions like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Benzoic Acid's Role in Gut Function : As an antibacterial and antifungal preservative, benzoic acid's effects on gut functions have been examined. Appropriate levels might improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota, suggesting its potential in promoting health and growth (Mao et al., 2019).
Eigenschaften
IUPAC Name |
2-chloro-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-6-11(7(2)17-14-6)8-3-4-10(13)9(5-8)12(15)16/h3-5H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQYOWGBDDAKQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389954 |
Source


|
| Record name | 2-Chloro-5-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid | |
CAS RN |
876709-11-4 |
Source


|
| Record name | 2-Chloro-5-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Ethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1306252.png)
![5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1306253.png)
![N-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide](/img/structure/B1306256.png)










